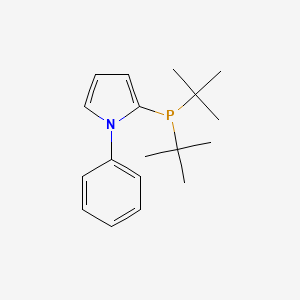

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Description

Properties

IUPAC Name |

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDGSKDQGMLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464862 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672937-61-0 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB)

CAS Number: 672937-61-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole, a highly effective monophosphine ligand in the field of palladium-catalyzed cross-coupling chemistry. Known by the trade name cataCXium® PtB, this air-sensitive, electron-rich, and sterically demanding ligand has proven instrumental in facilitating challenging transformations, particularly those involving the activation of unreactive aryl chlorides.[1] This document delves into the ligand's molecular characteristics, provides a detailed synthesis protocol, and explores its mechanistic role and practical application in key organic reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Emphasis is placed on the causal relationships between the ligand's unique structural features and its catalytic efficacy. Detailed experimental protocols, safety and handling procedures, and characterization data are provided to serve as a practical resource for laboratory professionals.

Introduction and Core Molecular Attributes

2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole is a member of the electron-rich, bulky monophosphine ligand class, which has become indispensable in modern synthetic organic chemistry.[2] Its structure, featuring a phosphine moiety attached to the 2-position of an N-phenylpyrrole ring, confers a unique combination of steric and electronic properties that are central to its catalytic prowess.

Table 1: Core Properties of 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole

| Property | Value | Reference(s) |

| CAS Number | 672937-61-0 | |

| Synonyms | N-Phenyl-2-(di-tert-butylphosphino)pyrrole, cataCXium® PtB | |

| Molecular Formula | C₁₈H₂₆NP | |

| Molecular Weight | 287.38 g/mol | |

| Appearance | White to yellow powder | |

| Functional Group | Tertiary Phosphine |

The key to this ligand's effectiveness lies in its architecture. The two bulky tert-butyl groups on the phosphorus atom create a large steric cone angle, while the phosphorus atom itself is highly electron-donating. This combination is crucial for stabilizing the palladium center and promoting the key steps in catalytic cycles. The N-phenylpyrrole backbone is not merely a scaffold; its electronic nature contributes to the overall donor properties of the ligand and influences the geometry of the resulting palladium complexes.

Synthesis and Characterization

The synthesis of N-heterocyclic phosphine ligands like cataCXium® PtB typically involves a directed lithiation followed by quenching with an electrophilic phosphorus source. The following protocol is a representative and self-validating procedure for its preparation.

Synthetic Protocol: Preparation of 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole

This protocol requires strict anhydrous and anaerobic conditions.

Materials:

-

1-Phenyl-1H-pyrrole

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Di-tert-butylchlorophosphine (t-Bu₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Schlenk flask and line or glovebox

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-phenyl-1H-pyrrole (1.0 equiv.) in anhydrous diethyl ether or THF.

-

Lithiation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equiv.) dropwise via syringe while maintaining the temperature. The formation of a precipitate or color change may be observed. Allow the reaction to stir at this temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours to ensure complete lithiation at the 2-position. This step is directed by the nitrogen atom.

-

Phosphinylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add di-tert-butylchlorophosphine (1.1 equiv.) dropwise. A color change and/or dissolution of any precipitate is typically observed.

-

Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient under an inert atmosphere) or by recrystallization from a suitable solvent like methanol or ethanol to yield the product as a white to off-white solid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the ligand.

-

³¹P NMR: The ³¹P NMR spectrum is the most definitive characterization method for phosphine ligands. For 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole, the expected chemical shift is in the range of +20 to +40 ppm (relative to 85% H₃PO₄), characteristic of trialkyl/aryl phosphines with bulky substituents. The signal should appear as a sharp singlet under ¹H decoupling.

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a doublet due to P-H coupling, integrating to 18H) and distinct aromatic signals for the phenyl and pyrrole rings.

-

¹³C NMR: The spectrum will display signals for the tert-butyl carbons and the aromatic carbons of the phenyl and pyrrole rings. P-C couplings will be observable for carbons directly attached to or near the phosphorus atom.

-

Mass Spectrometry: ESI-MS or other soft ionization techniques should show a prominent peak corresponding to [M+H]⁺.

The Mechanistic Rationale: Why cataCXium® PtB is Effective

The high efficacy of palladium catalysts supported by cataCXium® PtB and similar bulky, electron-rich monophosphine ligands stems from their ability to favor the formation of highly reactive, monoligated L-Pd(0) species, which are often the true active catalysts.

Causality behind Catalytic Enhancement:

-

Facilitation of Oxidative Addition: The steric bulk of the tert-butyl groups promotes the dissociation of a second ligand from a potential L₂Pd(0) intermediate, generating the coordinatively unsaturated 14-electron L-Pd(0) species. This species is significantly more reactive towards the oxidative addition of aryl halides, especially challenging substrates like aryl chlorides.

-

Promotion of Reductive Elimination: The electron-donating nature of the phosphine increases the electron density on the palladium center. This increased electron density facilitates the final, product-forming reductive elimination step, which is often the rate-limiting step in cross-coupling reactions.

-

Stabilization of the Catalyst: While promoting reactivity, the bulky framework also provides steric protection to the palladium center, preventing the formation of inactive palladium black (Pd(0) aggregates) and contributing to higher catalyst turnover numbers and overall stability.

Applications in Cross-Coupling Reactions

cataCXium® PtB is particularly valued for its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving deactivated or sterically hindered substrates.

Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While aryl bromides and iodides are common substrates, the low cost and high availability of aryl chlorides make them desirable starting materials. However, their strong C-Cl bond makes oxidative addition difficult. This is where catalyst systems based on cataCXium® PtB excel.

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Loading: Add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol %) and cataCXium® PtB (2-4 mol %).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH).

-

Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via chromatography.

Table 2: Representative Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 2 | 4-Chloroanisole | 4-Acetylphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | >95 |

| 3 | 2-Chloropyridine | 3-Tolylboronic acid | 2-(3-Tolyl)pyridine | >90 |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >98 |

Yields are representative for this class of catalyst systems and may vary based on specific conditions.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where cataCXium® PtB demonstrates superior performance, especially with less nucleophilic amines or unreactive aryl halides.

General Protocol for Buchwald-Hartwig Amination:

-

Setup: In a glovebox or using a Schlenk line, charge a vial or flask with the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and cataCXium® PtB (2-4 mol %).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture at 80-110 °C for the required time (typically 4-24 hours).

-

Workup: After cooling, quench the reaction, extract the product with an appropriate organic solvent, and purify by standard methods.

Table 3: Representative Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | >98 |

| 2 | 1-Chloro-4-methoxybenzene | Aniline | 4-Methoxydiphenylamine | >95 |

| 3 | 2-Chlorotoluene | n-Hexylamine | N-(n-Hexyl)-2-methylaniline | >90 |

| 4 | 1-Chloro-3-(trifluoromethyl)benzene | Diethylamine | N,N-Diethyl-3-(trifluoromethyl)aniline | >95 |

Yields are representative for this class of catalyst systems and may vary based on specific conditions.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity and safe handling of reagents is paramount for reproducible results.

-

Air Sensitivity: 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole is an air-sensitive solid. The phosphorus(III) center is susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. All manipulations, including weighing and addition to reaction vessels, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Storage: The ligand should be stored in a tightly sealed container under argon or nitrogen in a cool, dry place, away from light and sources of ignition. Long-term storage in a freezer within a glovebox is ideal.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. If there is a risk of generating dust, a respirator may be necessary.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB) stands as a testament to the power of rational ligand design in homogeneous catalysis. Its unique combination of steric bulk and electron-richness makes it a premier choice for challenging palladium-catalyzed cross-coupling reactions. By facilitating the formation of highly active monoligated palladium species, it enables the efficient coupling of traditionally difficult substrates like aryl chlorides, broadening the scope of synthetic possibilities for researchers in pharmaceuticals, materials science, and fine chemicals. The protocols and mechanistic insights provided in this guide serve to empower scientists to harness the full potential of this exceptional ligand, ensuring both high performance and experimental integrity.

References

-

Royal Society of Chemistry. Supplementary Material.[Link]

-

ResearchGate. 31P{1H}-NMR data for the complexes.[Link]

-

ResearchGate. 31P{1H} NMR spectrum of dtbpf.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts.[Link]

-

PMC, NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[Link]

-

ChemRxiv. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand.[Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

-

Wikipedia. Buchwald–Hartwig amination.[Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.[Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.[Link]

-

Organic Chemistry Portal. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides.[Link]

-

ResearchGate. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[Link]

-

ARKIVOC. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.[Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.[Link]

-

PMC, NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]

Sources

cataCXium® PtB: A Comprehensive Technical Guide for Advanced Catalysis

For researchers, chemists, and professionals in drug development, the strategic selection of ligands in palladium-catalyzed cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the pantheon of modern phosphine ligands, cataCXium® PtB has emerged as a powerful tool, particularly for challenging transformations involving aryl chlorides. This guide provides an in-depth exploration of the structure, properties, and applications of cataCXium® PtB, grounded in mechanistic principles and supported by field-proven experimental protocols.

Introduction: The Imperative for a High-Performance Ligand

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized this field. However, the activation of less reactive yet economically advantageous aryl chlorides often presents a significant hurdle. This challenge necessitates the use of sophisticated ligands that can promote the requisite oxidative addition and subsequent steps in the catalytic cycle. cataCXium® PtB, a member of the phosphino-substituted N-aryl pyrrole family of ligands, was developed to address this need, offering high catalytic activity and broad substrate scope.[1]

Unveiling the cataCXium® PtB Ligand: Structure and Intrinsic Properties

cataCXium® PtB is chemically known as N-Phenyl-2-(di-tert-butylphosphino)pyrrole.[2] Its efficacy stems from a unique combination of steric and electronic features.

Molecular Structure:

Caption: Structure of cataCXium® PtB.

Key Physicochemical Properties:

| Property | Value | Reference |

| Chemical Name | N-Phenyl-2-(di-tert-butylphosphino)pyrrole | [2] |

| CAS Number | 672937-61-0 | [3] |

| Molecular Formula | C₁₈H₂₆NP | [3] |

| Molecular Weight | 287.39 g/mol | [3] |

| Appearance | White to yellow powder | |

| Melting Point | 51.0 °C | [3] |

| Air Sensitivity | Air sensitive | [3] |

Steric and Electronic Profile:

The catalytic prowess of cataCXium® PtB is a direct consequence of its carefully orchestrated steric and electronic characteristics. The di-tert-butylphosphino group imparts significant steric bulk, which is crucial for promoting the formation of the catalytically active, monoligated palladium(0) species (L-Pd(0)).[4] This steric hindrance also facilitates the reductive elimination step, the final stage of the catalytic cycle that releases the desired product.

Electronically, the pyrrole ring and the di-tert-butylphosphino group act as strong electron donors. This electron-rich nature of the phosphorus center enhances the electron density on the palladium atom, which in turn promotes the oxidative addition of the aryl chloride to the palladium(0) center – often the rate-limiting step in cross-coupling reactions.[1]

Synthesis of cataCXium® PtB

The synthesis of cataCXium® PtB and related phosphino-substituted N-aryl pyrroles is designed for practicality and scalability.[3] A general and efficient method involves a two-step process:

Synthetic Workflow:

Caption: General synthetic workflow for cataCXium® PtB.

Detailed Experimental Protocol:

A representative, non-optimized protocol based on analogous syntheses is provided below. Researchers should consult primary literature for specific, validated procedures.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add N-phenylpyrrole (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (4.5 eq.) in an anhydrous solvent such as diethyl ether.

-

Deprotonation: Cool the solution to 0 °C and add n-butyllithium (n-BuLi) (4.4 eq., typically as a solution in hexanes) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 20-24 hours.

-

Phosphinylation: Cool the resulting solution of the lithiated intermediate to -78 °C. Slowly add a solution of di-tert-butylchlorophosphine (1.1 eq.) in an anhydrous solvent.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action in Palladium-Catalyzed Cross-Coupling

The efficacy of cataCXium® PtB is best understood by examining its role in the catalytic cycles of key cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction forges a C-C bond between an organoboron compound and an organic halide. The cataCXium® PtB ligand facilitates this process by stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. cataCXium® PtB's steric bulk and electron-donating properties are particularly advantageous in this transformation, especially with challenging aryl chloride substrates.

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols and Performance Data

The true measure of a ligand's utility lies in its performance in real-world applications. The following protocols are based on established literature and demonstrate the effectiveness of cataCXium® PtB.

A. Suzuki-Miyaura Coupling of Aryl Chlorides

cataCXium® PtB has demonstrated exceptional activity in the Suzuki-Miyaura coupling of a variety of aryl and heteroaryl chlorides, achieving high turnover numbers (TONs) at mild temperatures.[5]

Detailed Experimental Protocol:

This protocol is adapted from the work of Beller and co-workers and should be performed under an inert atmosphere using standard Schlenk techniques.[5]

-

Reaction Setup: In a flame-dried Schlenk tube, combine the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%) and cataCXium® PtB (0.002 mmol, 0.2 mol%) in an anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Reaction Execution: Add the catalyst solution to the Schlenk tube containing the substrates and base. Add the reaction solvent (3 mL) and stir the mixture at the desired temperature (e.g., 60-100 °C) for the specified time.

-

Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Performance Data for Suzuki-Miyaura Coupling:

| Aryl Chloride | Pd(OAc)₂ (mol%) | cataCXium® PtB (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |

| 4-Chlorotoluene | 0.01 | 0.02 | K₃PO₄ | Toluene | 100 | 16 | >99 | 9900 | [5] |

| 4-Chloroanisole | 0.01 | 0.02 | K₃PO₄ | Toluene | 100 | 16 | >99 | 9900 | [5] |

| 2-Chlorotoluene | 0.05 | 0.1 | K₃PO₄ | Dioxane | 100 | 20 | 98 | 1960 | [5] |

| 1-Chloronaphthalene | 0.01 | 0.02 | K₃PO₄ | Toluene | 100 | 16 | >99 | 9900 | [5] |

B. Buchwald-Hartwig Amination of Aryl Chlorides

The cataCXium® P ligand family, to which PtB belongs, is also highly effective for the amination of aryl chlorides.[3]

Detailed Experimental Protocol:

This is a general protocol; specific conditions may vary depending on the substrates. It should be performed under an inert atmosphere.

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), cataCXium® PtB (2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) to an oven-dried reaction vessel.

-

Addition of Reagents: Add the aryl chloride (1.0 eq.) and the amine (1.2 eq.) to the vessel.

-

Solvent Addition and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.5 M with respect to the aryl chloride. Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction by GC or TLC. After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Performance Data for Buchwald-Hartwig Amination (Representative Data for cataCXium® P Ligands):

| Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Chlorobenzene | Morpholine | Pd(OAc)₂ (1) | cataCXium® PInd | NaOtBu | Toluene | 100 | 20 | 98 | [6] |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | cataCXium® PInd | NaOtBu | Toluene | 100 | 20 | 99 | [6] |

Conclusion: A Versatile and Powerful Tool for Modern Synthesis

cataCXium® PtB stands as a testament to the power of rational ligand design in advancing the field of catalysis. Its unique combination of steric bulk and electron-richness makes it an exceptionally effective ligand for challenging palladium-catalyzed cross-coupling reactions, particularly those involving aryl chlorides. The high turnover numbers and broad applicability in both Suzuki-Miyaura and Buchwald-Hartwig reactions underscore its value to the synthetic chemist. By understanding the fundamental principles of its structure, mechanism, and application, researchers can confidently employ cataCXium® PtB to streamline the synthesis of complex molecules and accelerate the pace of discovery in the chemical and pharmaceutical sciences.

References

-

abcr GmbH. (n.d.). N-Phenyl-2-(di-t-butylphosphino)pyrrole, 95% [cataCXium PtB]. Retrieved from [Link]

-

Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 833–847. [Link]

-

Ye, M., Chen, C.-X., Chen, S., & Han, F. (2017). Atroposelective Synthesis of Axially Chiral N-Arylpyrroles by Chiral Phosphoric Acid-Catalyzed Asymmetric Dehydrative [4+1] Annulation. Angewandte Chemie International Edition, 56(41), 12648-12652. [Link]

-

Zapf, A., Jackstell, R., Rataboul, F., Riermeier, T., Monsees, A., Fuhrmann, C., Shaikh, N., Dingerdissen, U., & Beller, M. (2004). Practical synthesis of new and highly efficient ligands for the Suzuki reaction of aryl chlorides. Chemical Communications, (1), 38–39. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Caipa Campos, M. A. (2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. [Doctoral dissertation, Technische Universiteit Eindhoven]. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Schaub, T., et al. (2021). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. Green Chemistry, 23(14), 5036-5042. [Link]

-

ResearchGate. (n.d.). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides. Retrieved from [Link]

-

Zou, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 723509. [Link]

-

Astruc, D., et al. (2011). Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using “Click” Dendrimer-Stabilized Palladium Nanoparticles. Catalysts, 1(1), 69-87. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). CataCXium P Catalysts for Cross-Coupling Reactions of Aryl Halides. Retrieved from [Link]

-

Zapf, A., Jackstell, R., Rataboul, F., Riermeier, T., Monsees, A., Fuhrmann, C., Shaikh, N., Dingerdissen, U., & Beller, M. (2004). Practical synthesis of new and highly efficient ligands for the Suzuki reaction of aryl chlorides. Chemical Communications, (1), 38–39. [Link]

-

Gevorgyan, A., & Hazari, N. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 61(3-4), 164-181. [Link]

-

Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

Sources

- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. AB152834 | CAS 672937-61-0 – abcr Gute Chemie [abcr.com]

- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthesis of new and highly efficient ligands for the Suzuki reaction of aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. cataCXium A 95 321921-71-5 [sigmaaldrich.com]

N-Phenyl-2-(di-tert-butylphosphino)pyrrole molecular weight

An In-Depth Technical Guide to N-Phenyl-2-(di-tert-butylphosphino)pyrrole: Synthesis, Characterization, and Catalytic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Phenyl-2-(di-tert-butylphosphino)pyrrole, a sophisticated monophosphine ligand critical to modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the ligand's fundamental properties, a robust synthetic pathway, and its proven applications in palladium-catalyzed cross-coupling reactions, explaining the causality behind key experimental choices.

Core Compound Overview

N-Phenyl-2-(di-tert-butylphosphino)pyrrole is a highly effective electron-rich, sterically demanding phosphine ligand. Its unique architecture, featuring a pyrrole backbone, imparts specific electronic and steric properties that enhance the efficacy of palladium catalysts in challenging cross-coupling reactions. It is widely known by its commercial name, cataCXium® PtB.[1][2]

The strategic placement of the bulky di-tert-butylphosphino group at the 2-position of the N-phenylpyrrole scaffold creates a sterically hindered environment around the metal center. This bulk facilitates the crucial reductive elimination step in catalytic cycles, while the electron-donating nature of the phosphine group promotes the initial oxidative addition step, leading to highly efficient catalytic turnover.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 287.38 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₁₈H₂₆NP | [1][2][3] |

| CAS Number | 672937-61-0 | [1][3][5] |

| Appearance | White to yellow powder/solid | [6] |

| Melting Point | 51 °C | [6] |

| Common Synonyms | N-Phenylpyrrol-2-yldi-tert-butylphosphine, cataCXium® PtB | [1][2][7] |

Synthesis and Mechanism

While numerous routes to substituted pyrroles exist[8][9], a logical and efficient pathway to N-Phenyl-2-(di-tert-butylphosphino)pyrrole involves a two-step sequence: the initial formation of the N-phenylpyrrole scaffold followed by a regioselective phosphination.

Step 1: Synthesis of N-Phenylpyrrole

The Clauson-Kass reaction provides a reliable method for synthesizing the N-phenylpyrrole precursor from aniline and 2,5-dimethoxytetrahydrofuran.

-

Underlying Principle: This reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The in-situ-generated dialdehyde then undergoes a double condensation with a primary amine (aniline) to form the pyrrole ring in a Paal-Knorr type synthesis.[8]

Step 2: Directed Ortho-Metalation and Phosphination

The introduction of the phosphino group is achieved with high regioselectivity using directed ortho-metalation (DoM).[1][10][11]

-

Causality of Regioselectivity: The nitrogen atom of the pyrrole ring acts as a directing group. In the presence of a strong organolithium base like n-butyllithium (n-BuLi), the base coordinates to the nitrogen, positioning it to selectively deprotonate the adjacent C-H bond at the 2-position of the pyrrole ring.[12][13] This kinetic acidity of the ortho proton leads to the formation of a 2-lithio-1-phenylpyrrole intermediate. This intermediate is then quenched with an electrophile, in this case, di-tert-butylchlorophosphine, to yield the final product.[14]

Synthetic Workflow Diagram

Caption: Synthetic pathway for N-Phenyl-2-(di-tert-butylphosphino)pyrrole.

Experimental Protocol: Synthesis

Materials: Aniline, 2,5-dimethoxytetrahydrofuran, iodine, n-butyllithium (1.6 M in hexanes), di-tert-butylchlorophosphine, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous NH₄Cl, anhydrous magnesium sulfate.

Step 1: N-Phenylpyrrole Synthesis [8]

-

To a microwave-safe vessel, add aniline (1.0 mmol, 1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 eq).

-

Add a catalytic amount of iodine (5 mol%).

-

Seal the vessel and irradiate in a microwave reactor at 120°C for 10-15 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, dissolve the crude mixture in diethyl ether, wash with saturated sodium thiosulfate solution to remove iodine, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-phenylpyrrole is typically of sufficient purity for the next step.

Step 2: Directed Metalation and Phosphination

-

System Inertness (Self-Validation): All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organolithium intermediate by moisture or oxygen.

-

Dissolve N-phenylpyrrole (1.0 mmol, 1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise via the dropping funnel over 15 minutes. The formation of a colored solution indicates lithiation.

-

Stir the mixture at 0°C for 1 hour to ensure complete deprotonation.

-

In a separate syringe, take up di-tert-butylchlorophosphine (1.1 mmol, 1.1 eq) and add it dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-Phenyl-2-(di-tert-butylphosphino)pyrrole as a solid.

Applications in Palladium-Catalyzed Cross-Coupling

The primary utility of this ligand is in forming palladium catalysts for C-N (Buchwald-Hartwig Amination) and C-C (Suzuki-Miyaura Coupling) bond formation.

Buchwald-Hartwig Amination

This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[2][15][16] The catalyst system derived from N-Phenyl-2-(di-tert-butylphosphino)pyrrole is highly effective due to its ability to stabilize the palladium(0) active species and facilitate both oxidative addition and reductive elimination.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Objective: To couple 4-chlorotoluene with morpholine.

Materials: Pd₂(dba)₃ (palladium source), N-Phenyl-2-(di-tert-butylphosphino)pyrrole (Ligand, L), 4-chlorotoluene, morpholine, sodium tert-butoxide (NaOtBu), anhydrous toluene.

Procedure:

-

Catalyst Pre-formation (Rationale): While not always necessary, pre-forming the active catalyst can ensure consistency. However, for practicality, in-situ generation is common and described here. The L:Pd ratio is crucial; typically a 2:1 or slightly higher ratio is used to ensure the palladium center is fully coordinated and stabilized.

-

Inert Atmosphere: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the ligand (0.022 mmol, 2.2 mol%) to an oven-dried Schlenk tube. Evacuate and backfill with argon three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 eq) to the tube.

-

Add anhydrous toluene (2 mL) via syringe, followed by 4-chlorotoluene (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).

-

Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

-

Self-Validating Checkpoint: Monitor the reaction progress by GC-MS or LC-MS. The disappearance of the starting aryl chloride confirms reaction progression. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the desired N-(p-tolyl)morpholine.

Suzuki-Miyaura Coupling

This reaction creates a C-C bond between an aryl halide and an organoboron compound.[17][18] The bulky, electron-rich nature of N-Phenyl-2-(di-tert-butylphosphino)pyrrole is again advantageous, promoting the formation of the active monoligated palladium species that readily undergoes oxidative addition, even with less reactive aryl chlorides.[5][19]

Protocol: Suzuki Coupling of an Aryl Bromide

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials: Palladium(II) acetate (Pd(OAc)₂), N-Phenyl-2-(di-tert-butylphosphino)pyrrole (Ligand), 4-bromoanisole, phenylboronic acid, potassium carbonate (K₂CO₃), 1,4-dioxane, water.

Procedure:

-

Setup: To an oven-dried reaction vial, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

In a separate vial, prepare the catalyst premix: dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in 1 mL of 1,4-dioxane under an inert atmosphere. Stir for 10 minutes.

-

Catalyst Activation: The base (K₂CO₃) is crucial not only for the transmetalation step but also to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species.

-

Add the catalyst premix to the reaction vial containing the substrates and base.

-

Add 2 mL of 1,4-dioxane and 0.5 mL of water.

-

Seal the vial and heat to 80°C with stirring for 12-18 hours.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain 4-methoxybiphenyl.

Safety and Handling

-

N-Phenyl-2-(di-tert-butylphosphino)pyrrole: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

-

Reagents: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Handle only under an inert, dry atmosphere. Strong bases like NaOtBu are corrosive. Palladium compounds should be handled with care as they are heavy metal reagents. Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]

Conclusion

N-Phenyl-2-(di-tert-butylphosphino)pyrrole stands out as a premier ligand in the toolbox of synthetic chemists. Its rational design, combining steric bulk with electron-richness, translates directly to high catalytic efficiency in forming crucial carbon-nitrogen and carbon-carbon bonds. The reliable synthetic route via directed metalation and its robust performance in demanding cross-coupling reactions underscore its importance in the synthesis of complex molecules for pharmaceuticals, materials science, and academic research.

References

-

Directed ortho metalation . Wikipedia. [Link]

-

N-phenyl-2- (di-t-butylphosphino) pyrrole . J-Stage. [Link]

-

Directed ortho Metalation (DOM) . Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Directed (ortho) Metallation . chem.ucla.edu. [Link]

-

Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET . YouTube. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

2-(DI-TERT-BUTYL-PHOSPHINO)-1-PHENYL-1H-PYRROLE . Tyger Scientific Inc.. [Link]

-

BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides . PubMed. [Link]

-

The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands . PMC - NIH. [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . MDPI. [Link]

-

Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? . NIH. [Link]

-

An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions . PMC. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds . MDPI. [Link]

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold . DiVA portal. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. N-phenyl-2- (di-t-butylphosphino) pyrrole [jstage.jst.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Directed Ortho Metalation [organic-chemistry.org]

- 11. baranlab.org [baranlab.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. diva-portal.org [diva-portal.org]

- 19. pure.hw.ac.uk [pure.hw.ac.uk]

An In-Depth Technical Guide to the Physical Properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, a sophisticated phosphine ligand pivotal in modern synthetic chemistry. Known by trade names such as cataCXium® PtB, this compound is instrumental in advancing catalytic cross-coupling reactions, which are fundamental to pharmaceutical and fine chemical synthesis.[1][2] This document is structured to deliver not just data, but a deeper understanding of the causality behind the experimental methodologies and the implications of these properties for practical application.

Core Molecular and Physical Characteristics

At its heart, this compound is a sterically hindered, electron-rich phosphine ligand. Its efficacy in catalytic cycles is intrinsically linked to its three-dimensional structure and electronic profile. The bulky tert-butyl groups on the phosphorus atom create a sterically demanding environment that influences catalyst activity and selectivity, while the pyrrole and phenyl moieties contribute to its electronic properties.

A summary of its fundamental physical data is presented below:

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₆NP | [1] |

| Molecular Weight | 287.38 g/mol | [1] |

| CAS Number | 672937-61-0 | [1] |

| Appearance | White to off-white solid | [3] |

Structural Elucidation: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the identity and purity of this compound. Due to the presence of phosphorus, ³¹P NMR is a particularly powerful tool, providing a distinct signal that is highly sensitive to the electronic environment of the phosphorus atom.

While specific spectral data for this compound is not publicly available in detail, the expected chemical shifts can be inferred from related structures. For instance, the ³¹P NMR chemical shift would be anticipated in the broad range characteristic of trialkylphosphines. Similarly, ¹H and ¹³C NMR spectra would exhibit characteristic signals for the tert-butyl, phenyl, and pyrrole protons and carbons, respectively.

Diagram: Logical Workflow for NMR-Based Structural Verification

Caption: A logical workflow for the NMR analysis of air-sensitive phosphine ligands.

Thermal Properties: Melting and Boiling Points

The melting and boiling points of a compound are critical indicators of its purity and thermal stability. For air-sensitive solids like this compound, these determinations require specialized techniques to prevent oxidation at elevated temperatures.

While a specific melting point for this compound is not consistently reported in publicly available literature, related N-phenylpyrrole derivatives exhibit melting points in the range of 58-169°C, suggesting that it is a solid at room temperature.[3][4] A precise boiling point is not applicable as the compound would likely decompose at atmospheric pressure before boiling. Any distillation would need to be performed under high vacuum.

Experimental Protocol: Melting Point Determination for Air-Sensitive Compounds

The determination of the melting point for an air-sensitive compound necessitates the exclusion of atmospheric oxygen and moisture.

Diagram: Experimental Setup for Melting Point Determination

Caption: A schematic of the experimental workflow for determining the melting point of an air-sensitive compound.

Solubility Profile

Safety and Handling: Mitigating Air Sensitivity

A crucial physical property of many phosphine ligands, including this compound, is their sensitivity to atmospheric oxygen. The phosphorus(III) center can be readily oxidized to a phosphine oxide, rendering the ligand inactive for catalysis. Therefore, stringent air-free handling techniques are paramount.

Core Handling Principles:

-

Inert Atmosphere: All manipulations should be conducted under an inert atmosphere of nitrogen or argon, typically within a glovebox or using Schlenk line techniques.

-

Degassed Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen prior to use.

-

Proper Storage: The solid compound should be stored in a tightly sealed container under an inert atmosphere, away from heat and light.

Safety data for analogous compounds indicate that this ligand should be handled with care, avoiding skin and eye contact and inhalation of dust. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P{ 1 H}-NMR data for the complexes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved from [Link]

-

GenoChem World. (n.d.). 15-3600-500MG N-Phenyl-2-(di-t-butylphosphino)pyrrole, 95+% [cataCXium® PtB]-500mg. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrole. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. Retrieved from [Link]

-

Anahuac Mexico University. (2018). Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]

-

PubChem. (n.d.). Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Role of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, commercially known as cataCXium® PtB, is a highly effective monodentate phosphine ligand renowned for its ability to enhance the performance of palladium-catalyzed cross-coupling reactions. Its unique architecture, characterized by a sterically demanding di-tert-butylphosphino group and an electron-rich N-phenylpyrrole backbone, imparts exceptional catalytic activity. This guide provides a detailed examination of the ligand's structure-activity relationship, its crucial role in the catalytic cycle, and its application in key synthetic transformations such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By synthesizing mechanistic insights with practical, field-proven data and protocols, this document serves as a comprehensive resource for scientists aiming to leverage this advanced catalytic tool.

Introduction: The Need for Advanced Ligand Design

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision. The success of these transformations is critically dependent on the choice of ligand, which modulates the stability, solubility, and reactivity of the palladium center.[1]

This compound (cataCXium® PtB) belongs to a class of bulky, electron-rich phosphine ligands developed to overcome the limitations of earlier catalyst systems, particularly in the activation of unreactive substrates like aryl chlorides. Its structure is a deliberate combination of two key features:

-

High Steric Hindrance: The two tert-butyl groups create a large cone angle, which promotes the formation of highly reactive, low-coordinate palladium(0) species.

-

High Electron Density: The phosphine center is a strong σ-donor, which increases the electron density at the palladium atom, facilitating the rate-limiting oxidative addition step of the catalytic cycle.

This combination of properties makes cataCXium® PtB a powerful ligand for a range of cross-coupling reactions that are fundamental to pharmaceutical and materials science research.[2]

Key Physicochemical Properties:

| Property | Value | Reference |

| Synonyms | N-Phenyl-2-(di-tert-butylphosphino)pyrrole, cataCXium® PtB | [2] |

| CAS Number | 672937-61-0 | [2] |

| Molecular Formula | C₁₈H₂₆NP | [2] |

| Molecular Weight | 287.38 g/mol | [2] |

| Appearance | White to off-white solid | |

| Functional Group | Monodentate Phosphine | [2] |

The Mechanistic Role of cataCXium® PtB in Catalysis

The efficacy of cataCXium® PtB is best understood by examining its influence on the elementary steps of the palladium-catalyzed cross-coupling cycle. The ligand's steric and electronic properties are instrumental in optimizing each phase of the reaction.

The Catalytic Cycle

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) involves three primary steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3][4]

Caption: General workflow for a cross-coupling reaction.

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a representative example for the coupling of an aryl chloride with a secondary amine using a Pd(dba)₂/cataCXium® PtB catalyst system.

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

-

This compound [cataCXium® PtB] (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene (to make a 0.5 M solution with respect to the aryl chloride)

Procedure:

-

Vessel Preparation: To a dry, two-necked flask equipped with a magnetic stir bar and a reflux condenser, add the Pd(dba)₂, cataCXium® PtB, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Substrate Addition: Add the degassed toluene to the flask, followed by the amine and then the aryl chloride via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 2-24 hours. [5]5. Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl amine. Trustworthiness Note: The success of this reaction is highly dependent on the quality of the reagents and the maintenance of an inert atmosphere. NaOtBu is highly hygroscopic and should be handled in a glovebox. Solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Conclusion and Future Outlook

This compound has firmly established itself as a premier ligand for challenging palladium-catalyzed cross-coupling reactions. Its rationally designed structure, combining steric bulk and electron-richness, effectively overcomes the activation barriers associated with unreactive substrates. This guide has detailed the mechanistic principles that underpin its activity and provided actionable protocols for its application in the lab.

The continued development of ligands inspired by the cataCXium® PtB architecture will focus on further expanding substrate scope, lowering catalyst loadings, and enabling reactions to proceed at room temperature. For researchers in drug development and materials science, mastering the use of such advanced catalytic systems is not just an advantage—it is a necessity for rapid and efficient molecular innovation.

References

-

The Role of Phosphine Ligands in Palladium Catalysis. (URL: [Link])

-

Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. Dalton Transactions. (URL: [Link])

-

Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. National Institutes of Health. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Supporting Information. (URL: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL: [Link])

-

Palladium(II) Complexes with N-Phosphanyl-N-heterocyclic Carbenes as Catalysts for Intermolecular Alkyne Hydroaminations. ACS Omega. (URL: [Link])

-

PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers. (URL: [Link])

-

Phosphine ligands and catalysis. Gessner Group. (URL: [Link])

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. (URL: [Link])

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. (URL: [Link])

-

A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Reaction of 1-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-pyrrole-2,3-dione with tris(diethylamino)phosphine. A new synthesis of 3,3′-bipyrrolylidene-2,2′-dione derivatives. ResearchGate. (URL: [Link])

Sources

Foreword: Beyond Triphenylphosphine—Harnessing the Pyrrole Moiety for Advanced Catalysis

An In-Depth Technical Guide to the Fundamental Chemistry of Pyrrole-Based Phosphine Ligands

For decades, the field of homogeneous catalysis has been dominated by a select group of phosphine ligands, with triphenylphosphine and its derivatives serving as the workhorses for countless transformations. While their utility is undeniable, the evolving demands of modern synthetic chemistry—for greater efficiency, selectivity, and the activation of challenging substrates—necessitate a more nuanced approach to ligand design. This guide delves into the fundamental chemistry of pyrrole-based phosphine ligands, a class of compounds that offers a unique and highly tunable platform for catalyst development. By strategically combining the σ-donating and π-accepting properties of the phosphine moiety with the distinct electronic and steric characteristics of the pyrrole ring, we can unlock new catalytic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these powerful ligands in their work.

The Rationale: Why Combine Pyrrole and Phosphine?

The power of a pyrrole-based phosphine ligand lies in the synergistic interplay between its two core components. The phosphine atom provides the primary point of coordination to a transition metal, serving as a soft, σ-donating ligand.[1][2] Its properties, however, are profoundly modulated by the attached pyrrole ring.

The pyrrole moiety is an electron-rich, five-membered aromatic heterocycle. Its influence on the phosphine donor is not monolithic; it depends critically on the point of attachment:

-

N-Pyrrolyl Phosphines (P-N Bond): When the phosphorus atom is bonded directly to the pyrrole nitrogen, the electronegative nitrogen atom significantly alters the electronic properties. These ligands, such as tris(N-pyrrolyl)phosphine, exhibit strong π-acceptor character.[3][4] This is attributed to the greater s-character in the phosphorus lone pair orbital and the ability of the ligand to engage in π-backbonding.[3] This π-acidity makes them valuable in reactions like hydroformylation and olefin metathesis.[3]

-

C-Pyrrolyl Phosphines (P-C Bond): When phosphorus is attached to a carbon atom of the pyrrole ring (typically the C2 or C3 position), the ligand's properties change dramatically.

-

2-(Phosphino)pyrroles: These ligands generally behave as strong electron donors, similar to or even exceeding the donor strength of analogous arylphosphines like diphenyl(o-tolyl)phosphine.[3] This class includes the highly successful and modular cataCXium® ligands, which have proven effective in a wide range of cross-coupling reactions.[3]

-

3-(Phosphino)pyrroles: While less common, recent studies have shown that phosphines connected at the C3 position can be exceptionally strong electron-donating ligands.[3][5]

-

This inherent tunability, achieved simply by changing the connectivity, allows for the rational design of ligands tailored to the specific electronic demands of a catalytic cycle.

Ligand Classification and Design Principles

The modularity of pyrrole-based phosphines allows for their classification based on both connectivity and overall architecture. Understanding these classifications is key to selecting the appropriate ligand for a given application.

Beyond simple monodentate structures, the pyrrole ring serves as an excellent backbone for multidentate ligands. Pincer ligands, particularly those with a [PNP] architecture (two phosphine donors linked to a central pyrrole ring), have garnered significant attention.[6] In these systems, the pyrrole nitrogen can be deprotonated to form an anionic pyrrolide, creating a rigid, tridentate ligand that enforces a specific geometry on the metal center.[6][7] This structural rigidity often leads to enhanced thermal and chemical stability in the resulting metal complexes, making them suitable for challenging transformations.[7]

Quantifying Electronic and Steric Effects

Rational ligand design hinges on understanding the quantitative impact of structure on catalyst performance. Two key descriptors for phosphine ligands are the Tolman Electronic Parameter (TEP) and measures of steric bulk like the Tolman Cone Angle (θ) or Percent Buried Volume (%Vbur).[1][8]

-

Electronic Effects: The TEP, derived from the C-O stretching frequency of Ni(CO)₃L complexes, provides a measure of the net electron-donating ability of a ligand. A lower TEP value indicates a more electron-donating ligand. Pyrrole-based phosphines span a wide range of electronic properties. For instance, N-pyrrolyl phosphines are poor donors (high TEP), while C-pyrrolyl phosphines, especially those with alkylated pyrrole rings, can be among the strongest donating arylphosphines known, sometimes surpassing traditional alkylphosphines.[5]

-

Steric Effects: Steric bulk is crucial for promoting key catalytic steps, such as reductive elimination, and for stabilizing low-coordinate metal centers.[1] While N-pyrrolyl phosphines like P(NC₄H₄)₃ are considered isosteric with triphenylphosphine, the planar nature of the pyrrole ring can lead to different packing and secondary interactions.[9] For C-pyrrolyl systems like the cataCXium® family, strategic placement of bulky N-aryl substituents allows for fine-tuning of the steric environment around the metal center, which has proven critical for enabling efficient cross-coupling of challenging substrates.[3]

| Ligand Type | Representative Example | TEP (cm⁻¹) | Cone Angle (θ) | Key Feature |

| N-Pyrrolyl | Tris(N-pyrrolyl)phosphine | ~2076 | 145° | Strong π-acceptor, weak donor[3] |

| C2-Pyrrolyl | cataCXium® A | Low | Large | Strong donor, sterically tunable[3][10] |

| C2-Pyrrolyl (Alkylated) | P(tmp)₃¹ | 2055.0 | 170° | Very strong donor, exceeds many alkylphosphines[5] |

| Arylphosphine (Reference) | Triphenylphosphine (PPh₃) | 2068.9 | 145° | Benchmark arylphosphine[11] |

| Alkylphosphine (Reference) | Tri(tert-butyl)phosphine (P(t-Bu)₃) | 2056.1 | 182° | Strong donor, very bulky[11] |

| ¹ tmp = 1,2,5-trimethylpyrrolyl |

Synthesis and Characterization

The synthesis of pyrrole-based phosphine ligands can be achieved through several established routes, allowing for considerable structural diversity.

General Synthetic Strategies

Common methods often involve the formation of a P-C or P-N bond with a pre-functionalized pyrrole.

Electron-rich, bulky C2-pyrrolyl phosphines (represented as 'L' in the cycle) are particularly effective. [10]* Oxidative Addition: The high electron density on the phosphine facilitates the initial oxidative addition of the organohalide (Ar-X) to the Pd(0) center, a step that is often rate-limiting, especially for less reactive aryl chlorides.

-

Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, releasing the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol demonstrates the use of a pyrrole-based phosphine ligand in a challenging coupling reaction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

A C2-pyrrolyl phosphine ligand (e.g., cataCXium® A)

-

4-Chloroanisole

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Schlenk tube or microwave vial, magnetic stirrer, heating block or microwave reactor

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., cataCXium® A, 7.0 mg, 0.02 mmol, 2 mol%) to a vial. Add 1 mL of toluene and stir for 10 minutes.

-

Reaction Setup: To a separate vial, add 4-chloroanisole (142 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (318 mg, 1.5 mmol).

-

Combine Reagents: Transfer the pre-formed catalyst solution to the vial containing the substrates and base using a syringe. Add additional toluene to bring the total volume to ~3-4 mL.

-

Reaction: Seal the vial and place it in a preheated heating block at 100-120 °C. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

-

Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of silica gel to remove inorganic salts and the palladium catalyst.

-

Purification: Wash the silica plug with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield 4-methoxybiphenyl.

Conclusion and Future Directions

Pyrrole-based phosphine ligands represent a versatile and powerful class of tools for the modern chemist. Their highly tunable nature, stemming from the unique electronic properties of the pyrrole ring and the modularity of their synthesis, allows for the rational design of catalysts with superior activity and selectivity. From the π-acidic N-pyrrolyl phosphines to the strongly donating C-pyrrolyl systems and the robust PNP pincer complexes, these ligands have demonstrated their utility across a broad spectrum of catalytic transformations. As the push for more sustainable and efficient chemical processes continues, the intelligent design of ligands will be paramount. The fundamental principles outlined in this guide provide a solid foundation for researchers to not only select the optimal existing pyrrole-phosphine ligand but also to design the next generation of catalysts for future synthetic challenges.

References

-

Dible, B. R., & Tonzetich, Z. J. (2018). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 37(15), 2533–2540. [Link]

-

Dunsford, J. J., et al. (2023). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics, 42(7), 629–635. [Link]

-

Guild, C., & Foley, J. J. (2022). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 41(13), 1646–1650. [Link]

-

Hänninen, M. M., et al. (2021). Pyrrole-based pincer ligands containing iminophosphorane moieties and their coordination chemistry with group 1 metals and magnesium. Zeitschrift für anorganische und allgemeine Chemie, 647(14). [Link]

-

Hartenstein, L., et al. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 362–383. [Link]

-

Various Authors. (2018). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

-

Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. ResearchGate. [Link]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. (Note: This is a foundational paper, a general URL to the journal is provided). [Link]

-

Moloy, K. G., & Petersen, J. L. (1995). N-Pyrrolyl Phosphines: An Unexploited Class of Phosphine Ligands with Exceptional .pi.-Acceptor Character. Journal of the American Chemical Society, 117(29), 7696–7700. [Link]

-

Fey, N., et al. (2008). N-Pyrrolyl phosphine ligands: an analysis of their size, conformation and supramolecular interactions. CrystEngComm, 10(11), 1600-1608. [Link]

-

Wikipedia. Metal-phosphine complex. Wikipedia. [Link]

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. N-Pyrrolyl phosphine ligands: an analysis of their size, conformation and supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, a sophisticated phosphine ligand widely utilized in modern organic synthesis. Known commercially as cataCXium® PtB, its efficacy in palladium-catalyzed cross-coupling reactions is critically dependent on its solubility in the reaction medium. This document furnishes drug development professionals, researchers, and scientists with an in-depth understanding of its qualitative solubility in common organic solvents, a robust experimental protocol for solubility determination, and a discussion of the molecular factors governing its solubility profile.

Introduction: The Critical Role of Solubility in Catalysis

This compound is a monodentate biaryl phosphine ligand that has gained prominence in facilitating challenging cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The formation of a homogeneous catalytic system is paramount for achieving optimal reaction kinetics and yields. Consequently, the solubility of the ligand in the chosen organic solvent is a fundamental prerequisite for its successful application. A thorough understanding of its solubility profile enables chemists to select appropriate solvent systems, ensure catalyst availability, and maintain reaction homogeneity, thereby enhancing the reproducibility and scalability of synthetic procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Synonyms | N-Phenyl-2-(di-tert-butylphosphino)pyrrole, cataCXium® PtB | |

| CAS Number | 672937-61-0 | |

| Molecular Formula | C₁₈H₂₆NP | |

| Molecular Weight | 287.38 g/mol | |

| Appearance | White to yellow powder | |

| Functional Group | Phosphine |

Qualitative Solubility in Common Organic Solvents

Direct quantitative solubility data for this compound is not extensively reported in the public domain. However, its solubility can be inferred from its successful application in various palladium-catalyzed reactions where it is dissolved in specific organic solvents to form a homogeneous reaction mixture. The following table summarizes the qualitative solubility based on its documented use in the scientific literature.

| Solvent | Polarity Index | Inferred Solubility | Application Context | Reference(s) |

| Toluene | 2.4 | Soluble | Buchwald-Hartwig Amination, Suzuki Coupling | [1] |

| Tetrahydrofuran (THF) | 4.0 | Soluble | Buchwald-Hartwig Amination | [1] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 3.0 | Soluble | Buchwald-Hartwig & Suzuki-Miyaura Reactions | [2] |

| Methanol (MeOH) | 5.1 | Likely Soluble | Palladium-Catalyzed Borylation | [3] |

Note: The term "Soluble" in this context indicates that the compound dissolves sufficiently to participate effectively in the cited chemical transformations. This does not imply infinite solubility and should be confirmed experimentally for specific concentrations.

Experimental Protocol for Qualitative and Semi-Quantitative Solubility Determination

The following protocol provides a reliable method for determining the solubility of this compound in a range of organic solvents. Given that organophosphorus compounds can be sensitive to air and moisture, appropriate handling techniques are incorporated.

Materials and Equipment

-

This compound

-

Anhydrous organic solvents (e.g., Toluene, THF, Dioxane, Hexanes, Ethanol, Acetone)

-

Small, dry test tubes or vials with caps

-

Analytical balance

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer

-

Inert atmosphere glove box or Schlenk line (recommended for air-sensitive compounds)

Step-by-Step Procedure

-

Preparation of the Solid: Accurately weigh approximately 10 mg of this compound into a dry test tube. The use of an inert atmosphere is recommended to prevent oxidation of the phosphine ligand.

-

Initial Solvent Addition: Add 0.5 mL of the desired anhydrous solvent to the test tube.

-